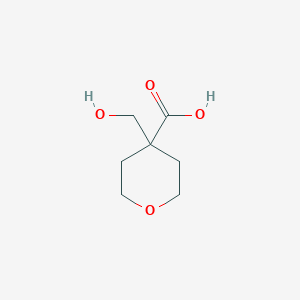

4-(Hydroxymethyl)oxane-4-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-(Hydroxymethyl)oxane-4-carboxylic acid often involves multi-step reactions, including oxidative cleavage and esterification processes. For example, a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, a structurally related compound, was established through Vilsmeier reaction and oxidation, optimizing the synthetic method for efficiency (Zhu et al., 2014). Similarly, o-Carboxyarylacrylic acids can be synthesized via room temperature oxidative cleavage of hydroxynaphthalenes with Oxone, showcasing the versatility of oxidative methods in synthesizing complex organic acids (Parida & Moorthy, 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Hydroxymethyl)oxane-4-carboxylic acid is often confirmed using techniques like NMR spectroscopy and X-ray crystallography. For instance, the structure of silatrane-carboxylic acids was determined by X-ray single crystal diffraction, illustrating the importance of structural analysis in understanding the compound's properties and reactivity (Lu et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving 4-(Hydroxymethyl)oxane-4-carboxylic acid derivatives often include hydrolysis, esterification, and oxidation. The synthesis of P(3-hydroxybutyrate-co-4-hydroxybutyrate) from methane illustrates the compound's role in biosynthetic pathways and its potential for bioplastic production (Nguyen & Lee, 2021).

Physical Properties Analysis

The physical properties of 4-(Hydroxymethyl)oxane-4-carboxylic acid derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in synthesis and material science. Studies on similar compounds, like 4-hydroxycyclohexane-1-carboxylic acid, involve the isolation and characterization of these compounds from biological sources, providing insights into their physical properties (Bindel et al., 1976).

Chemical Properties Analysis

The chemical properties of 4-(Hydroxymethyl)oxane-4-carboxylic acid, such as reactivity, stability, and chemical transformations, are vital for its application in organic synthesis and industrial processes. For example, the oxidative and dehydrogenative [3 + 3] benzannulation reactions of α,β-unsaturated aldehydes provide a method for synthesizing substituted biaryl phenols, demonstrating the compound's versatility in organic synthesis (Joshi, Nanubolu, & Menon, 2016).

Scientific Research Applications

Organic Synthesis and Material Science

Organic salts assembled from hydrogen bonds between acidic compounds and bis(benzimidazole) demonstrate the importance of carboxylic and hydroxymethyl groups in forming supramolecular architectures. These interactions are crucial for developing materials with specific physical and chemical properties (Jin et al., 2014). Similarly, the study on methane-based biosynthesis of 4-hydroxybutyrate and its copolymers highlights the utility of hydroxymethyl and carboxylic acid groups in producing bioplastics from methane, indicating a pathway for sustainable material production (Nguyen & Lee, 2021).

Biotechnology and Enzyme Engineering

The enzymatic synthesis and modification of compounds containing hydroxymethyl and carboxylic acid groups have been extensively studied. For instance, engineered Methylosinus trichosporium OB3b for the synthesis of 4-hydroxybutyrate and its copolymers demonstrates the potential for microbial production of valuable chemical precursors and polymers from simple carbon sources like methane, showcasing the integration of metabolic pathways for industrial applications (Nguyen & Lee, 2021).

Chemical Analysis and Structural Studies

The analysis of 4-hydroxy-2-nonenal, a lipid peroxidation product, underscores the significance of carbonyl and hydroxyl functionalities in understanding oxidative stress and its biological implications. This study provides insights into the chemistry and analytical techniques necessary for investigating the reactivity and interactions of compounds with similar functional groups (Spickett, 2013).

properties

IUPAC Name |

4-(hydroxymethyl)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c8-5-7(6(9)10)1-3-11-4-2-7/h8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYUEJBTYMHEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591530 | |

| Record name | 4-(Hydroxymethyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)oxane-4-carboxylic acid | |

CAS RN |

193022-99-0 | |

| Record name | 4-(Hydroxymethyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B63294.png)

![(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride](/img/structure/B63314.png)

![[1,2]Oxazolo[4,3-b]pyridine](/img/structure/B63319.png)

![3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B63322.png)